molecular formula C22H36O2 B1674614 加纳酮 CAS No. 38398-32-2

加纳酮

货号: B1674614
CAS 编号: 38398-32-2
分子量: 332.5 g/mol
InChI 键: PGTVWKLGGCQMBR-FLBATMFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

加纳索隆是一种合成的神经活性类固醇,作为γ-氨基丁酸A型(GABA A)受体的正向变构调节剂。它主要用于治疗与细胞周期蛋白依赖性激酶样5(CDKL5)缺陷疾病相关的癫痫。 加纳索隆是天然神经类固醇孕烯醇酮的3β-甲基化合成类似物 .

科学研究应用

Refractory Epilepsy

Ganaxolone has been evaluated in several clinical trials targeting refractory epilepsy, particularly in patients who have not responded adequately to standard antiseizure medications.

  • Efficacy : A meta-analysis encompassing four randomized controlled trials involving 659 patients demonstrated that ganaxolone significantly reduced seizure frequency compared to placebo, with a relative risk of 1.60 for achieving a 50% reduction in seizure frequency (p = 0.04) . Notably, ganaxolone was well-tolerated, with adverse events similar to those seen in placebo groups.
  • Case Studies : In an open-label trial involving children with refractory infantile spasms, 66% of participants experienced at least a 25% reduction in seizure frequency after treatment with ganaxolone . Additionally, another study indicated that girls with protocadherin-19 related epilepsy had fewer seizures after six months of ganaxolone treatment .

Status Epilepticus

Ganaxolone has shown promise in treating refractory status epilepticus (RSE), a critical condition requiring rapid intervention.

  • Phase III Trials : The RAISE trial reported significant results for intravenous ganaxolone in adults with RSE. Patients treated with ganaxolone experienced a median time to seizure cessation of just 4.2 minutes compared to 307.2 minutes for those receiving placebo . These findings underscore ganaxolone's potential as a rapid intervention for this severe condition.

CDKL5 Deficiency Disorder

Ganaxolone has also been investigated for its efficacy in treating CDKL5 deficiency disorder, a rare genetic epilepsy.

  • Clinical Findings : In a Phase 3 trial, ganaxolone met its primary endpoint by significantly reducing seizure frequency compared to placebo . The treatment was generally well tolerated, with adverse events occurring at rates similar to the control group.

Tuberous Sclerosis Complex

Recent studies have explored the application of ganaxolone in tuberous sclerosis complex, another condition associated with epilepsy.

  • Ongoing Research : Preliminary results from ongoing trials suggest that ganaxolone may help reduce seizure frequency and improve overall patient outcomes . The continued investigation is expected to further clarify its role in managing this complex disorder.

Safety Profile

The safety profile of ganaxolone appears favorable based on current clinical data. Common adverse events include somnolence and pyrexia, but these were not significantly different from those observed in placebo groups . Serious adverse events were infrequent and did not lead to treatment discontinuation in most studies.

Summary of Clinical Findings

ApplicationStudy TypeKey Findings
Refractory EpilepsyMeta-analysisSignificant reduction in seizure frequency (RR = 1.60) compared to placebo
Status EpilepticusPhase III RAISEMedian time to seizure cessation: 4.2 minutes vs. 307.2 minutes for placebo
CDKL5 Deficiency DisorderPhase 3 TrialMet primary endpoint; well tolerated with similar AE rates to placebo
Tuberous Sclerosis ComplexOngoing TrialsPreliminary positive results; further studies needed for conclusive evidence

作用机制

加纳索隆通过调节GABA A受体发挥其作用。它与这些受体的变构位点结合,增强γ-氨基丁酸(GABA)的抑制效应。这种调节导致氯离子通道的开放,导致神经元超极化和神经传递的抑制。 这种机制有助于降低癫痫发作传播的可能性 .

生化分析

Biochemical Properties

Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone, a metabolite of progesterone . It belongs to a class of compounds referred to as neurosteroids . These neurosteroids bind potently and specifically to GABA A receptors to enhance their inhibitory effects .

Cellular Effects

Ganaxolone, like other neurosteroids, appears to exert its effects directly via modulation of GABA A receptors . It has been associated with significant somnolence and sedation .

Molecular Mechanism

Ganaxolone is thought to modulate both synaptic and extrasynaptic GABA A receptors to normalize over-excited neurons . It binds to allosteric sites of the GABA A receptor to modulate and open the chloride ion channel, resulting in a hyperpolarization of the neuron .

Temporal Effects in Laboratory Settings

Ganaxolone exhibited a short half-life of 4 hours in plasma, while total radioactivity had a half-life of 413 hours indicating extensive metabolism to long-lived metabolites .

Dosage Effects in Animal Models

In animal models, ganaxolone has shown to reduce aggression and anxiety-like behavior, normalize exaggerated contextual fear conditioning, and enhance fear extinction retention . The effects were observed to be dose-dependent .

Metabolic Pathways

Ganaxolone is extensively metabolized, primarily by CYP3A4/5 and, to a lesser extent, CYP2B6, CYP2C19, and CYP2D6 . The major routes of ganaxolone metabolism involve hydroxylation at the 16 α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20 α-hydroxysterol, and sulfation of the 3 α-hydroxy group .

Transport and Distribution

Ganaxolone is extensively distributed throughout the body and its volume of distribution is approximately 580 L . It is approximately 99% protein-bound in serum .

准备方法

合成路线和反应条件: 加纳索隆是通过一系列化学反应从孕烯醇酮合成而来。关键步骤涉及3β-羟基的甲基化,形成3β-甲基类似物。 此过程通常涉及在受控条件下使用甲基化试剂,以确保获得所需的立体化学 .

工业生产方法: 加纳索隆的工业生产涉及稳定颗粒剂型的制备。这些剂型是通过将加纳索隆颗粒与油相、乳化剂、助乳化剂和蒸馏水混合,然后进行超声处理形成微乳液来制备的。 然后将这种微乳液与其他赋形剂混合,形成口服腔膜溶解制剂 .

化学反应分析

反应类型: 加纳索隆经历了几种类型的化学反应,包括羟基化、还原和硫酸化。 主要的代谢途径包括16α位的羟基化、20-酮的还原形成相应的20α-羟基甾醇,以及3α-羟基的硫酸化 .

常用试剂和条件:

    羟基化: 通常涉及在受控条件下使用羟基化试剂。

    还原: 使用还原剂实现立体选择性还原。

    硫酸化: 硫酸化反应涉及使用硫酸化试剂引入硫酸酯基团。

主要产物: 这些反应形成的主要产物包括羟基化代谢物、还原甾醇和硫酸化衍生物 .

相似化合物的比较

加纳索隆在神经活性类固醇中是独一无二的,因为它特异性地结合GABA A受体,而没有明显的激素活性。类似化合物包括:

加纳索隆的独特之处在于它能够调节突触和突触外GABA A受体,对神经元活动起到稳定作用 .

生物活性

Ganaxolone, a synthetic analog of allopregnanolone, is a neuroactive steroid that acts as a positive allosteric modulator of GABAA_A receptors. It has been investigated primarily for its anticonvulsant properties and potential therapeutic applications in various neurological disorders, particularly epilepsy. This article explores the biological activity of ganaxolone, focusing on its pharmacological effects, efficacy in clinical settings, safety profile, and underlying mechanisms.

Ganaxolone enhances GABA-evoked chloride currents in GABAA_A receptors, particularly the α2β1γ2L, α3β1γ2L, and α1β1γ2L subtypes, with effective concentrations (EC50_{50}) ranging from 94 to 213 nM . This modulation leads to increased inhibitory neurotransmission, which is crucial for controlling seizure activity.

Table 1: GABAA_A Receptor Modulation by Ganaxolone

Receptor SubtypeEC50_{50} (nM)
α2β1γ2L94
α3β1γ2L122
α1β1γ2L213

Seizure Reduction

Ganaxolone has demonstrated significant efficacy in reducing seizure frequency in patients with refractory epilepsy and other seizure disorders. A meta-analysis involving 659 patients indicated that ganaxolone was associated with a ≥50% reduction in seizure frequency compared to placebo (Risk Ratio = 1.60, p = 0.04) .

In a randomized controlled trial focusing on patients with CDKL5 deficiency disorder (CDD), ganaxolone treatment resulted in a median reduction of major motor seizures by 30.7% compared to only 6.9% in the placebo group (p = 0.0036) .

Table 2: Clinical Trial Results for Ganaxolone

Study FocusGanaxolone Group Reduction (%)Placebo Group Reduction (%)p-value
CDKL5 Deficiency Disorder30.76.90.0036
Refractory Epilepsy Meta-Analysis≥50% response rateN/A0.04

Safety Profile

Ganaxolone is generally well-tolerated among patients. In clinical trials, adverse events reported included somnolence, pyrexia, and upper respiratory infections . The incidence of treatment-emergent adverse events was similar between ganaxolone and placebo groups, indicating no significant safety concerns .

Case Studies

A notable case study involved a cohort of patients with refractory status epilepticus who were treated with intravenous ganaxolone. The study revealed that while one co-primary endpoint was not statistically significant, the data suggested potential benefits in seizure control that warrant further investigation .

Pharmacokinetics

Ganaxolone exhibits a two-compartment pharmacokinetic model characterized by a fast distribution half-life and a slower elimination half-life (0.09 ± 0.06 h and 21.51 ± 6.4 h respectively) . This profile allows for effective dosing strategies in clinical settings.

Table 3: Pharmacokinetic Parameters of Ganaxolone

ParameterValue
Distribution Half-Life0.09 ± 0.06 hours
Elimination Half-Life21.51 ± 6.4 hours
Volume of Distribution142.31 ± 55.08 mL/kg
Clearance4.38 ± 0.95 mL/kg/h

属性

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTVWKLGGCQMBR-FLBATMFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046503
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Low aqueous solubility
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

38398-32-2
Record name Ganaxolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38398-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganaxolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANAXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

190-198C
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganaxolone
Reactant of Route 2
Reactant of Route 2
Ganaxolone
Reactant of Route 3
Reactant of Route 3
Ganaxolone
Reactant of Route 4
Reactant of Route 4
Ganaxolone
Reactant of Route 5
Ganaxolone
Reactant of Route 6
Reactant of Route 6
Ganaxolone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。